molecular formula C22H28N2O4S B2728108 N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941911-48-4

N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2728108
CAS No.: 941911-48-4
M. Wt: 416.54
InChI Key: VOAVVZVVQHUJFJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include sulfonyl chlorides, acyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Research may focus on its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with sulfonyl and acetamide groups. Examples include:

  • N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide analogs with different substituents on the phenyl rings.
  • Piperidine derivatives with alternative functional groups, such as carboxamides or sulfonamides.

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting pharmacological properties. Its structure allows for specific interactions with molecular targets, which may not be achievable with other similar compounds.

Biological Activity

N-(3,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C22H26N2O3S
  • Molecular Weight: 398.52 g/mol
  • IUPAC Name: this compound

Chemical Structure:
The compound features a piperidine ring substituted with a methoxyphenylsulfonyl group and an acetamide moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring: Starting with piperidine derivatives, the sulfonyl group is introduced through sulfonation reactions.
  • Acetamide Formation: The acetamide group is added via acylation reactions with acetic anhydride or acetyl chloride.
  • Final Coupling: The dimethylphenyl group is attached through nucleophilic substitution.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of the methoxy group and the sulfonamide moiety has been linked to enhanced cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group enhances its ability to inhibit bacterial growth.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells, where it induced apoptosis through caspase activation.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains. The results indicated a broad-spectrum antimicrobial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibiotic agent.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16-7-8-18(14-17(16)2)23-22(25)15-19-6-4-5-13-24(19)29(26,27)21-11-9-20(28-3)10-12-21/h7-12,14,19H,4-6,13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAVVZVVQHUJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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